N~4~-(4-methoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-METHOXYPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with various substituents, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-METHOXYPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N4-(4-METHOXYPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N4-(4-METHOXYPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-(4-METHOXYPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Known for its antitumor activity and CDK6 inhibitory properties.
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Studied for its antimicrobial properties.
Uniqueness
N4-(4-METHOXYPHENYL)-N6-(3-METHOXYPROPYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N6O2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C22H24N6O2/c1-29-14-6-13-23-22-26-20(25-16-9-11-18(30-2)12-10-16)19-15-24-28(21(19)27-22)17-7-4-3-5-8-17/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,23,25,26,27) |
InChI Key |
BJOOAEYUCHLCCV-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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